1,7,8-Trimethyl-5H-pyrido(4,3-b)indole
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Overview
Description
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes a pyridine ring fused to an indole system, and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2,3,4-tetrahydro-2,5-dimethyl-5H-pyrido(4,3-b)indole with toluene-p-sulphonyl azide, which yields the desired compound . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the indole and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced forms of the compound.
Scientific Research Applications
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Mechanism of Action
The mechanism of action of 1,7,8-Trimethyl-5H-pyrido(4,3-b)indole involves its interaction with molecular targets such as tubulin. It inhibits tubulin polymerization, disrupting the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and inducing apoptosis . This mechanism is particularly relevant in its potential use as an antitumor agent.
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido(3,2-b)indole: Another indole derivative with a similar structure but different substitution pattern.
3-Amino-1,4-dimethyl-5H-pyrido(4,3-b)indole: Known for its mutagenic and carcinogenic properties.
9-Aryl-5H-pyrido(4,3-b)indole: Studied for its antitumor activity as a tubulin polymerization inhibitor.
Uniqueness
1,7,8-Trimethyl-5H-pyrido(4,3-b)indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
180520-50-7 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1,7,8-trimethyl-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C14H14N2/c1-8-6-11-13(7-9(8)2)16-12-4-5-15-10(3)14(11)12/h4-7,16H,1-3H3 |
InChI Key |
ROTDVGRBNSZNLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C2C(=NC=C3)C |
Origin of Product |
United States |
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